molecular formula C18H18N2O4S2 B2970964 (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896280-21-0

(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Numéro de catalogue: B2970964
Numéro CAS: 896280-21-0
Poids moléculaire: 390.47
Clé InChI: KMHGYNWBMNWIMM-VHEBQXMUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide” features a benzothiazole core fused with a benzamide moiety, substituted with methoxy, methyl, and methylsulfonyl groups. Such heterocyclic systems are of significant interest in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anticancer, and neuroprotective properties. Structural similarity assessments are critical for virtual screening and drug discovery, as analogous compounds often exhibit comparable biological responses. This article provides a detailed comparison of the target compound with structurally related derivatives, focusing on synthetic routes, physicochemical properties, and spectral characteristics.

Propriétés

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-11-9-10-13(24-3)15-16(11)25-18(20(15)2)19-17(21)12-7-5-6-8-14(12)26(4,22)23/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHGYNWBMNWIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy and dimethyl groups. The final step involves the formation of the benzamide moiety through a condensation reaction with 2-(methylsulfonyl)benzoic acid under specific conditions such as the presence of a dehydrating agent and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacologically active moieties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mécanisme D'action

The mechanism of action of (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzamide moiety may enhance binding affinity and specificity, leading to more pronounced biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Core Heterocyclic Modifications

The target compound’s benzo[d]thiazole scaffold is substituted at positions 3, 4, and 7 with methyl and methoxy groups. Key analogs include:

  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6) : Features a thiadiazole-isoxazole hybrid core instead of benzothiazole, with phenyl and benzamide substituents.
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide : Contains a dihydrothiazole ring with methoxyphenyl and methylbenzamide groups.
  • 4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide : Shares the benzothiazole backbone but differs in substituents (ethoxy, benzylsulfamoyl vs. methoxy, methylsulfonyl).

Key Structural Differences :

  • Heterocycle Type : The target uses a benzo[d]thiazole, while others incorporate thiadiazoles, dihydrothiazoles, or modified benzothiazoles.
  • Substituent Positioning : The 4-methoxy and 3,7-dimethyl groups in the target compound contrast with analogs featuring ethoxy, phenyl, or fluorophenyl substituents.

Key Observations :

  • Reaction Solvents: Ethanol and glacial acetic acid are common for cyclization.
  • Catalysts : Sodium acetate and ammonium acetate are frequently used to drive condensation.

Physicochemical and Spectral Properties

Melting Points and Stability

  • Target Compound : Melting point data unavailable, but analogs like Compound 6 (mp 160°C) and 4g (mp 200°C) suggest thermal stability influenced by substituents.
  • Triazole-Thiones (7–9) : Exhibit higher melting points (200–290°C) due to rigid triazole-thione cores.

Infrared (IR) Spectroscopy

  • C=O Stretching :
    • Target compound’s benzamide C=O expected at ~1660–1680 cm⁻¹, aligning with Compound 6 (1606 cm⁻¹) and 8a (1679 cm⁻¹).
    • Thione derivatives (e.g., 7–9) lack C=O peaks, confirming cyclization.
  • S=O Vibrations : Methylsulfonyl groups in the target compound likely show peaks at ~1150–1250 cm⁻¹, similar to sulfonamide analogs.

NMR and Mass Spectrometry

  • 1H-NMR : Aromatic protons in analogs appear at δ 7.3–8.4 ppm, consistent with the target’s expected signals.
  • MS Fragmentation : Benzamide derivatives (e.g., Compound 6) show characteristic fragments at m/z 105 (C7H5O), while thiadiazoles exhibit peaks at m/z 77 (C6H5).

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) IR C=O (cm⁻¹)
Target Compound Benzo[d]thiazole 4-OMe, 3,7-Me, 2-SO₂Me N/A ~1660–1680*
Compound 6 Thiadiazole-isoxazole 5-Isoxazolyl, 3-Ph 160 1606
4g Thiadiazole 3-MePh, 5-dimethylaminoacryloyl 200 1690, 1638
Benzo[d]thiazole 4-OEt, 3-Me, SO₂NMeBn N/A ~1663–1682*

Activité Biologique

(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core known for diverse biological activities and a methylsulfonyl group that may enhance its solubility and reactivity. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_2O_3S with a molecular weight of approximately 304.36 g/mol.

The biological activity of (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, influencing processes such as inflammation and cancer progression.
  • Receptor Modulation : It can interact with receptors that regulate cell signaling pathways, affecting cellular responses to external stimuli.

Anticancer Properties

Research indicates that compounds similar to (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide exhibit anticancer properties. For instance, studies have shown:

  • Inhibition of Tubulin Polymerization : Similar compounds have been found to bind to the colchicine-binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase and apoptosis in cancer cells .
  • Multidrug Resistance Overcoming : Certain derivatives demonstrate the ability to overcome multidrug resistance in cancer cells, suggesting potential for use in combination therapies .

Anti-inflammatory Effects

The methylsulfonyl group enhances the compound's solubility and may contribute to anti-inflammatory effects by:

  • Inhibiting Cyclooxygenase Enzymes (COX-1 and COX-2) : Compounds with similar structures have shown significant inhibition of these enzymes, which play a crucial role in the inflammatory response.

Case Studies

  • In Vitro Studies : A study evaluated the anticancer efficacy of (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, particularly in prostate and melanoma cancer models.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The treatment was well-tolerated without significant toxicity observed at therapeutic doses.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Biological Activity
(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamideBenzo[d]thiazole core, methylsulfonyl groupAnticancer, anti-inflammatory
N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamideBenzothiazole moietyAnti-inflammatory via COX inhibition
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamideChlorinated variantPotentially altered reactivity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.